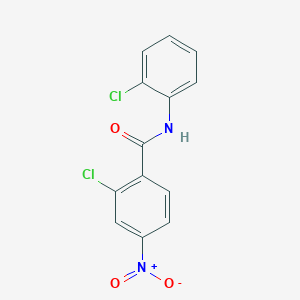

2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

In a study, four nicotinamide derivatives, including 2-chloro-N-(2-chlorophenyl)nicotinamide (ND1), were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS) . The synthesis involved the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline .Applications De Recherche Scientifique

Antibacterial Properties

This compound has garnered interest due to its potential antibacterial activity. Researchers have investigated its effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it exhibits inhibitory effects on bacterial growth, making it a candidate for novel antimicrobial agents .

Anti-Biofilm Activity

Biofilms, which are complex microbial communities, pose challenges in healthcare and industrial settings. Some studies have explored the ability of 2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide to disrupt biofilm formation. Its anti-biofilm properties could have implications in wound care, medical device coatings, and water treatment .

Structural Insights

The crystal structure of this compound has been elucidated, providing valuable information for drug design and optimization. Researchers have analyzed its molecular arrangement, bond angles, and intermolecular interactions. Such insights aid in predicting its behavior in biological systems .

Mechanism of Action

Understanding how this compound interacts with cellular targets is crucial. Computational studies have explored its binding sites and potential mechanisms of action. Investigating its impact on specific enzymes or receptors could reveal novel therapeutic pathways .

Pharmacokinetics and Toxicity

Researchers have assessed the compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Additionally, toxicity studies help evaluate its safety profile. These findings guide further development and clinical trials .

Synergistic Combinations

Exploring synergies with existing antibiotics or other compounds is essential. Researchers investigate whether 2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide enhances the efficacy of standard antimicrobial agents. Combination therapies may combat antibiotic resistance .

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is a derivative of nicotinamide, which is known to interact with various biological targets . .

Mode of Action

As a derivative of nicotinamide, it may share some of the interactions that nicotinamide has with biological targets

Biochemical Pathways

Nicotinamide, a related compound, is a component of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in various biochemical pathways . .

Result of Action

Nicotinamide and its derivatives have been studied for their diverse biological and clinical applications . .

Propriétés

IUPAC Name |

2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-10-3-1-2-4-12(10)16-13(18)9-6-5-8(17(19)20)7-11(9)15/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRZPNNAJHBDOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5547111.png)

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)

![6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)

![5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5547130.png)

![6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile](/img/structure/B5547137.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)

![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)

![3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5547153.png)

![(4aS*,7aR*)-1-benzoyl-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547161.png)

![3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5547172.png)

![3-cyclohexyl-2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5547182.png)

![5,5-dichloro-5H-indeno[1,2-b]pyridine](/img/structure/B5547195.png)